tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate
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Overview
Description
tert-Butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate: is a spirocyclic compound that has garnered interest in the field of medicinal chemistry and drug discovery. This compound features a unique spirocyclic structure, which provides a new area of chemical space with straightforward functional handles for further diversification .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate typically involves the formation of the spirocyclic core followed by the introduction of the tert-butyl ester and amino groups. One common synthetic route includes the cyclization of a suitable precursor under specific conditions to form the spirocyclic structure. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thia ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the spirocyclic core.
Substitution: The amino group can participate in nucleophilic substitution reactions
Properties
CAS No. |
1934265-93-6 |
---|---|
Molecular Formula |
C11H20N2O2S |
Molecular Weight |
244.4 |
Purity |
95 |
Origin of Product |
United States |
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